molecular formula C10H11IO3 B3048942 Ethyl 5-iodo-2-methoxybenzoate CAS No. 187396-76-5

Ethyl 5-iodo-2-methoxybenzoate

Cat. No.: B3048942
CAS No.: 187396-76-5
M. Wt: 306.1 g/mol
InChI Key: ZGLSJSXSVPSANZ-UHFFFAOYSA-N
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Description

Ethyl 5-iodo-2-methoxybenzoate: is an organic compound with the molecular formula C10H11IO3 . It is a derivative of benzoic acid, where the hydrogen atom at the fifth position of the benzene ring is replaced by an iodine atom, and the carboxyl group is esterified with ethanol. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Iodination of 2-methoxybenzoic acid: The synthesis begins with the iodination of 2-methoxybenzoic acid. This can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.

    Esterification: The iodinated product, 5-iodo-2-methoxybenzoic acid, is then esterified with ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid to yield ethyl 5-iodo-2-methoxybenzoate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk iodination: Using large quantities of iodine and an oxidizing agent to iodinate 2-methoxybenzoic acid.

    Continuous esterification: Employing continuous flow reactors for the esterification process to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Ethyl 5-iodo-2-methoxybenzoate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas at room temperature.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under reflux conditions.

Major Products Formed:

    Substitution: Formation of ethyl 5-azido-2-methoxybenzoate.

    Reduction: Formation of ethyl 2-methoxybenzoate.

    Oxidation: Formation of ethyl 5-hydroxy-2-methoxybenzoate.

Scientific Research Applications

Chemistry: Ethyl 5-iodo-2-methoxybenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of bioactive molecules. It is used in the development of drugs targeting specific enzymes or receptors.

Industry: In the chemical industry, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique structural properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl 5-iodo-2-methoxybenzoate depends on its application. In organic synthesis, it acts as a substrate for various chemical reactions, facilitating the formation of new chemical bonds. In medicinal chemistry, its mechanism involves interaction with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

    Methyl 5-iodo-2-methoxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 5-bromo-2-methoxybenzoate: Similar structure but with a bromine atom instead of an iodine atom.

    Ethyl 5-chloro-2-methoxybenzoate: Similar structure but with a chlorine atom instead of an iodine atom.

Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo and chloro analogs. The iodine atom is larger and more polarizable, making it more reactive in nucleophilic substitution reactions.

Properties

IUPAC Name

ethyl 5-iodo-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO3/c1-3-14-10(12)8-6-7(11)4-5-9(8)13-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLSJSXSVPSANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596598
Record name Ethyl 5-iodo-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187396-76-5
Record name Ethyl 5-iodo-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-iodo-2-methoxybenzoic acid (13.4 g, 48 mmol), acetyl chloride (1 mL) and ethanol (50 mL) was heated 4 hours with stirring at reflux. The mixture was concentrated and the residue was dissolved in diethyl ether. The solution was poured into ice-cold saturated sodium bicarbonate and the organic phase was washed with brine, dried (K2 CO3), filtered and concentrated to give ethyl 5-iodo-2-methoxybenzoate (13.5 g, 44 mmol) as an oil.
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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